![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a ligand derived from 2,6-diacetylpyridine and 2-methylaniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-methylaniline to form the ligand 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine . This ligand is then reacted with vanadium trichloride (VCl3) under inert conditions to form the final coordination compound. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive vanadium trichloride and anhydrous solvents.
化学反应分析
Types of Reactions
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states, such as vanadium(IV) or vanadium(V), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to vanadium(II) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the coordinated ligand is replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products Formed
Oxidation: Vanadium(IV) or vanadium(V) complexes
Reduction: Vanadium(II) complexes
Substitution: New coordination compounds with different ligands
科学研究应用
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies:
Industrial Applications: Potential use in the development of new catalytic processes for chemical manufacturing.
作用机制
The mechanism by which {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application:
Catalysis: The vanadium center can facilitate electron transfer processes, enabling oxidation or reduction reactions. The ligand environment can stabilize various oxidation states of vanadium, making it an effective catalyst.
Biological Activity: In biological systems, vanadium compounds can interact with phosphate groups in biomolecules, potentially influencing signaling pathways related to insulin activity.
相似化合物的比较
Similar Compounds
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-iron(III)-trichloride
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-cobalt(III)-trichloride
- {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-nickel(II)-dichloride
Uniqueness
- Vanadium Center : The presence of vanadium distinguishes this compound from its iron, cobalt, and nickel analogs. Vanadium’s ability to exist in multiple oxidation states (II, III, IV, V) provides unique catalytic and electronic properties.
- Biological Activity : Vanadium compounds have specific biological activities, such as insulin-mimetic effects, that are not observed with iron, cobalt, or nickel analogs.
属性
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
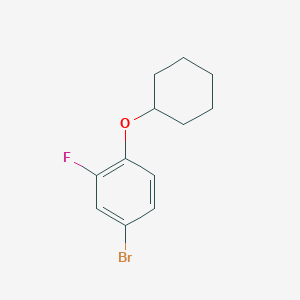
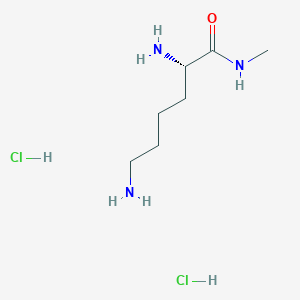
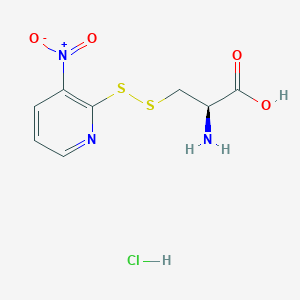
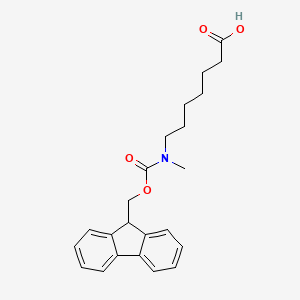
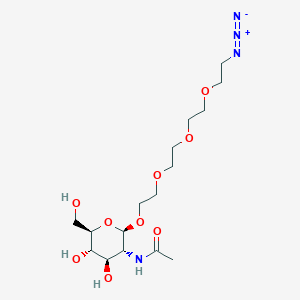
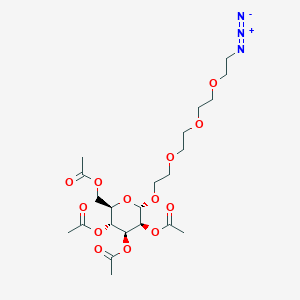
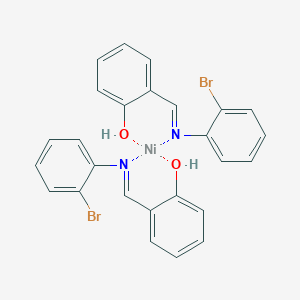

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
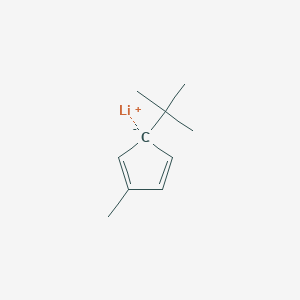
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
